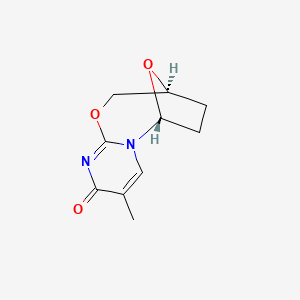
2,5'-Anhydro-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5’-Anhydro-3’-deoxythymidine is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-deoxythymidine typically involves the modification of thymidine or its analogues. One common method starts with 5-methyluridine, which undergoes a series of chemical reactions including halogenation, sulfonylation, and deprotection to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The industrial method involves the use of 5-methyluridine as the starting material, which is then subjected to a series of chemical reactions under controlled conditions. The final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2,5’-Anhydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
2,5’-Anhydro-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: This compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against HIV.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
作用机制
The mechanism of action of 2,5’-Anhydro-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits the replication of the virus, thereby reducing its ability to infect new cells .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxyinosine (ddl): An antiviral agent used against HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
2,5’-Anhydro-3’-deoxythymidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Compared to other nucleoside analogues, it has shown reduced cytotoxicity and improved efficacy in certain applications .
属性
CAS 编号 |
120966-81-6 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
(1R,10S)-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-12-8-3-2-7(15-8)5-14-10(12)11-9(6)13/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |
InChI 键 |
PTANPVNJOQVEAF-JGVFFNPUSA-N |
手性 SMILES |
CC1=CN2[C@H]3CC[C@H](O3)COC2=NC1=O |
规范 SMILES |
CC1=CN2C3CCC(O3)COC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


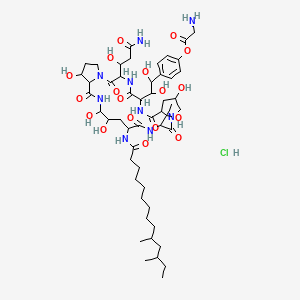
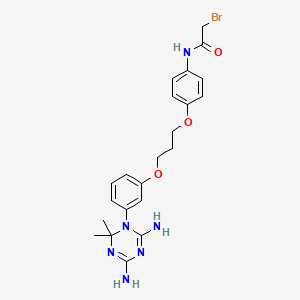
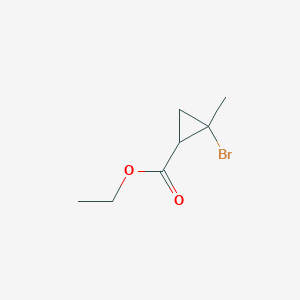
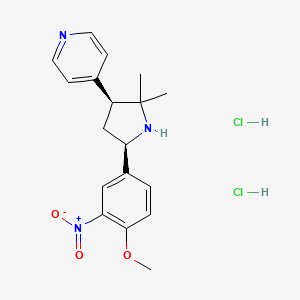
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
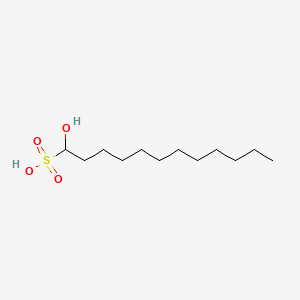
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
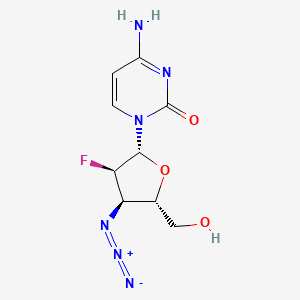
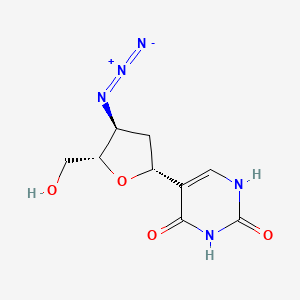
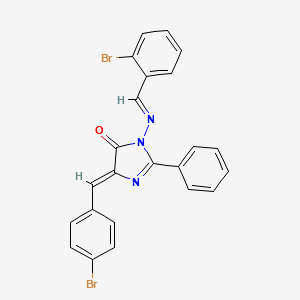
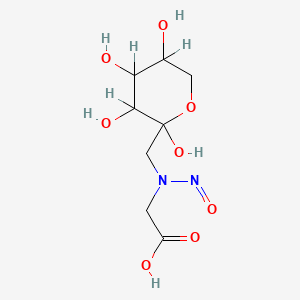
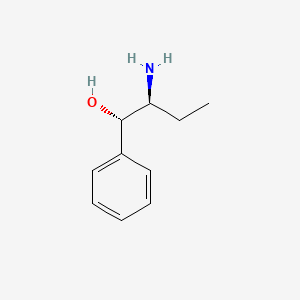
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
